Rosiglitazone Demonstrates 10-Fold Higher Potency for PPARγ-Mediated Gene Expression Compared to Pioglitazone
In a head-to-head in vitro study using THP-1-derived macrophages, rosiglitazone was approximately 10 times more potent than pioglitazone at enhancing the mRNA expression of the PPARγ-regulated genes CD36 and adipophilin [1]. This indicates a superior intrinsic activity at the receptor level for this specific genomic pathway.
| Evidence Dimension | Potency in enhancing pro-atherogenic gene (CD36, adipophilin) mRNA expression |
|---|---|
| Target Compound Data | 1x (as baseline for 10-fold difference) |
| Comparator Or Baseline | Pioglitazone |
| Quantified Difference | Rosiglitazone is ~10-fold more potent |
| Conditions | In vitro, THP-1-derived macrophages |
Why This Matters
For researchers investigating PPARγ biology in macrophage or atherosclerosis models, this potency difference is critical for selecting an appropriate dose and interpreting mechanistic results; using pioglitazone as a 'PPARγ agonist' without this context can lead to misinterpretation of pathway activation.
- [1] Hirakata, M., Tozawa, R., Imura, Y., & Sugiyama, Y. (2004). Comparison of the effects of pioglitazone and rosiglitazone on macrophage foam cell formation. Biochemical and Biophysical Research Communications, 323(3), 782-788. View Source
